methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate typically involves the following steps:
Formation of the Coumarin Core: The synthesis begins with the formation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Introduction of the Methyl Group:
Attachment of the Phenyl Group: The phenyl group at the 3-position is introduced through electrophilic aromatic substitution.
Esterification: The final step involves the esterification of the hydroxyl group at the 6-position with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding dihydrocoumarin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution reactions may use strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydrocoumarin Derivatives: Resulting from reduction reactions.
Substituted Coumarins: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the biological activity of coumarins. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for further research in these areas.
Medicine: In medicine, coumarins are known for their anticoagulant properties. This compound and its derivatives are being investigated for their potential use in the development of new anticoagulant drugs.
Industry: In industry, coumarins are used in the production of fragrances, flavors, and dyes. The compound's unique structure and properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism by which methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are due to the inhibition of inflammatory mediators. The anticoagulant activity is linked to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors.
Comparison with Similar Compounds
Coumarin: The parent compound of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant drug derived from coumarin.
Scopoletin: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its phenyl group at the 3-position and methyl group at the 4-position contribute to its distinct properties compared to other coumarins.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-16-11-15(24-13(2)19(21)23-3)9-10-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMVMIHDKBSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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